3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine
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Overview
Description
3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and dichloromethyl groups in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine typically involves the bromination of 2-(dichloromethyl)imidazo[1,2-A]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form the corresponding imidazo[1,2-A]pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted imidazo[1,2-A]pyridines
- Carboxylic acids or aldehydes
- Reduced imidazo[1,2-A]pyridine derivatives
Scientific Research Applications
Chemistry: 3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of imidazo[1,2-A]pyridine derivatives. It helps in understanding the interaction of these compounds with biological targets such as enzymes and receptors .
Medicine: Imidazo[1,2-A]pyridine derivatives have shown promising activity against various diseases, including tuberculosis and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, imidazo[1,2-A]pyridine derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The bromine and dichloromethyl groups in the compound enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Bromo-2-(dichloromethyl)-7-methyl-imidazo[1,2-A]pyridine
- 3-Bromo-2-(dichloromethyl)-5-methyl-imidazo[1,2-A]pyridine
- 3-Bromo-2-(dichloromethyl)-8-methyl-imidazo[1,2-A]pyridine
Comparison: Compared to its similar compounds, 3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine exhibits unique reactivity due to the presence of the dichloromethyl group. This group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. Additionally, the position of the bromine atom in the imidazo[1,2-A]pyridine ring influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2N2/c9-7-6(8(10)11)12-5-3-1-2-4-13(5)7/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUMUASMZOWVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569154 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143982-52-9 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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